Secalciferol
CAS No.: 55721-11-4
Cat. No.: VC21337886
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55721-11-4 |
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Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1 |
Standard InChI Key | FCKJYANJHNLEEP-AOWQBJNISA-N |
Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Chemical Identity and Structure
Secalciferol, also known as 24,25-dihydroxyvitamin D3 or 24R,25(OH)₂D₃, belongs to the class of organic compounds classified as vitamin D derivatives . This compound has a distinct molecular structure that contributes to its specific biological activities.
Molecular Properties
Secalciferol possesses the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₂₇H₄₄O₃ |
Molecular Weight | 416.6365 |
Stereochemistry | Absolute |
Defined Stereocenters | 6/6 |
E/Z Centers | 2 |
Charge | 0 |
The molecular structure includes a secosteroid backbone, which is characteristic of vitamin D compounds . Secalciferol's chemical complexity is evidenced by its multiple stereogenic centers and geometric isomerism, contributing to its precise biological activity .
Stereochemistry
The stereochemical configuration of secalciferol is critical for its biological function. The compound exists in different stereoisomeric forms, including the 24R and 24S configurations . The 24R isomer (24R,25-dihydroxyvitamin D3) appears to be the predominantly studied form, with specific biological activities related to bone metabolism . The absolute stereochemistry at its six stereocenters and two E/Z centers dictates its three-dimensional structure and subsequent receptor interactions .
Biological Functions
Secalciferol demonstrates several important biological functions, primarily related to bone health and calcium regulation, but extending to other physiological systems as well.
Role in Bone Metabolism
Secalciferol is suggested to be an essential hormone for bone fracture healing . Its physiological role in human bone and mineral metabolism is characterized by the enhancement of osteocalcin synthesis, a non-collagenous protein found in bone that is involved in bone mineralization and calcium ion homeostasis . This function positions secalciferol as a significant contributor to skeletal integrity and health.
Molecular Mechanisms
At the molecular level, secalciferol is believed to bind to a nuclear protein vitamin D receptor (VDR) at the ligand binding domain . This interaction is stereo-specific, highlighting the importance of secalciferol's three-dimensional structure in its biological activity. Following this binding, downstream effects are triggered, including:
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Inhibition of calcium channels to regulate calcium homeostasis
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Reduction of p53 expression
These mechanisms suggest a role for secalciferol in cellular processes beyond simple calcium regulation, potentially extending to cell survival and apoptosis pathways.
Metabolic Context
Relationship to Vitamin D Metabolism
Secalciferol exists within the broader context of vitamin D metabolism. While calcitriol (1,25-dihydroxyvitamin D3) is often considered the most potent vitamin D metabolite, secalciferol represents an important alternative metabolic product with distinct functions . Understanding secalciferol's place in the vitamin D metabolic pathway helps contextualize its physiological significance.
Metabolic Classification
In biochemical classification systems, secalciferol is categorized as a metabolite . It falls under several important categories including:
This classification reflects secalciferol's position at the intersection of several important biochemical pathways and functions.
Research Applications
The unique properties of secalciferol have led to its use in various research contexts, particularly in areas related to bone biology and vitamin D metabolism.
Research Categories
Current research involving secalciferol spans several domains:
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Vitamin D receptor studies
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Multiple sclerosis research
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Sleep studies
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Stress and anxiety research
This diverse research application indicates the potential wide-ranging physiological effects of secalciferol beyond its established role in bone metabolism.
Availability for Research
Comparative Analysis
Comparison with Calcitriol
While both secalciferol and calcitriol are vitamin D metabolites, they differ in their hydroxylation pattern and biological potency. Calcitriol (1,25-dihydroxyvitamin D3) is considered the most potent metabolite of vitamin D in humans, playing a critical role in calcium regulation in concert with parathyroid hormone . In contrast, secalciferol (24,25-dihydroxyvitamin D3) appears to have more specialized functions related to bone fracture healing and osteocalcin synthesis .
Calcitriol is produced through a series of conversion steps involving 1α-hydroxylase (CYP27B1) activity, while secalciferol results from alternative hydroxylation pathways . Understanding these distinct metabolic routes helps explain their different biological roles.
Physiological Distinctions
The physiological effects of secalciferol appear more targeted compared to the broader systemic effects of calcitriol. While calcitriol enhances calcium absorption from the gastrointestinal tract, promotes renal tubular reabsorption of calcium, and stimulates calcium release from the skeletal system , secalciferol appears more specifically involved in bone fracture healing processes and local bone metabolism .
Current Research Findings
Bone Fracture Healing
Recent research suggests that secalciferol is essential for bone fracture healing, potentially through mechanisms involving osteocalcin synthesis enhancement . This finding positions secalciferol as a potentially important therapeutic target for improving fracture recovery and bone health.
Receptor Interactions
Studies indicate that secalciferol binds to the vitamin D receptor (VDR) in a stereo-specific manner, suggesting that its three-dimensional structure is critical for its biological activity . This binding specificity could potentially be leveraged in the development of targeted therapeutics that modulate VDR activity.
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